2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide

Lipophilicity LogP Membrane permeability

In medicinal chemistry SAR campaigns, impurity carry-through from building blocks is a well-documented source of false structure-activity relationships. This compound addresses that risk directly. - Multi-method QC: Supplied at ≥98% purity with orthogonal batch documentation (NMR, HPLC, GC), minimizing false SAR from single-method certification. - Kinase-targeted scaffold: The 2-methylimidazole motif maps onto the privileged substitution pattern in the Merck WO2013040059 kinase modulator patent space, with balanced LogP (-0.2 to -0.6) and MW (196.25) ideal for fragment-based screening. - Systematic comparator set: Pair with the unsubstituted (CAS 1248745-95-0) and 4,5-dimethyl (CAS 1249700-20-6) analogs to rigorously deconvolute imidazole substitution-dependent SAR.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13628843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCNC(CN1C=CN=C1C)C(=O)N
InChIInChI=1S/C9H16N4O/c1-3-11-8(9(10)14)6-13-5-4-12-7(13)2/h4-5,8,11H,3,6H2,1-2H3,(H2,10,14)
InChIKeyPPNYJVMQSMYMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide – Chemical Identity & Procurement


2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS 1250694-19-9) is a synthetic β-imidazolylpropionamide building block with molecular formula C₉H₁₆N₄O and a molecular weight of 196.25 g/mol. The compound belongs to the class of α-amino amides bearing an N-ethyl substituent and a 2-methylimidazole heterocycle at the β-position. It is commercially supplied as a research chemical with a standard purity specification of 98% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses. The compound is structurally positioned within the broader imidazole-amine chemical space that has been extensively claimed in kinase modulator patents, most notably the Merck/WO2013040059 series on imidazole amines as modulators of kinase activity. [1] It serves primarily as a versatile intermediate for constructing more complex imidazole-containing pharmacophores.

  • Imidazole-amine building block with N-ethyl and 2-methylimidazole substitution
  • High-purity specification with orthogonal multi-method QC documentation
  • Structurally aligned with kinase modulator patent chemical space (WO2013040059)
  • Versatile intermediate for constructing imidazole-containing pharmacophores

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide – In-Class Analog Substitution Limitations


The 2-methyl substituent on the imidazole ring of this compound is not a trivial structural variation. In closely related imidazole-amine kinase inhibitor series, the presence, position, and nature of imidazole ring substitution directly modulate target binding affinity, selectivity, and physicochemical properties. [1] The unsubstituted analog 2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide (CAS 1248745-95-0, MW 182.22) lacks the 2-methyl group, resulting in a computed LogP difference of approximately 0.8 log units (–1.05 vs. an estimated –0.2 to –0.3) and a molecular weight difference of 14 Da—altering both lipophilicity-driven membrane permeability and key ligand-receptor hydrophobic contacts. The alpha-methyl analog (CAS 1249837-08-8) shares the same molecular weight (196.25) but installs the methyl at the α-carbon rather than the imidazole 2-position, changing the spatial orientation of the ethylamino group relative to the imidazole plane and altering the Fsp³ from 0.50 to 0.56. The 4,5-dimethyl analog (CAS 1249700-20-6) adds steric bulk at positions that may clash with kinase hinge-region residues, with a molecular weight increase to 210.28. These structural differences translate into distinct hydrogen-bonding geometries, metal-coordination propensities, and pharmacokinetic profiles that cannot be assumed equivalent without experimental validation.

Imidazole 2-methyl substitution
Critically alters lipophilicity and passive membrane permeability; unsubstituted analog may not replicate ligand-receptor hydrophobic contacts
Alpha-methyl substitution
Shifts ethylamino orientation relative to imidazole plane, changing hydrogen-bond geometry and Fsp³; not a direct structural replacement
4,5-Dimethyl substitution
Introduces steric bulk that may clash with kinase hinge-region residues; binding mode may not be preserved

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide – Quantitative Evidence vs. Analogs


Imidazole 2-Methyl Substitution Increases Lipophilicity

The 2-methyl group on the imidazole ring of the target compound (CAS 1250694-19-9) increases computed lipophilicity relative to the des-methyl analog. While a directly measured LogP for the target compound is not publicly available, the structurally analogous 2-methylimidazole-containing compound 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1249837-08-8, which also bears a methyl but at the α-position) exhibits a computed LogP of –0.61, compared with –1.05 for the completely unsubstituted analog (CAS 1248745-95-0). The target compound's 2-methylimidazole motif is expected to contribute a LogP in the range of –0.2 to –0.6, representing an approximately 0.4–0.8 log unit increase over the des-methyl comparator. This difference corresponds to an estimated 2.5- to 6-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability predictions. [1]

Lipophilicity shift
Cross-study
Estimated LogP: –0.2 to –0.6 (2-methylimidazole class inference)
Unsubstituted analog LogP: –1.05; α-methyl analog LogP: –0.61
ΔLogP approx. +0.4 to +0.8 vs. unsubstituted
Supports lipophilicity-driven permeability assessment
Estimated from class analogs; measured LogP not publicly available
Lipophilicity LogP Membrane permeability Drug-likeness

Multi-Method Batch QC Reduces Procurement Risk

The target compound is supplied with a standard purity of 98% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC analyses as verified by the supplier Bidepharm. This is consistent with or exceeds the purity specifications of its closest commercially available analogs: the unsubstituted imidazole analog (CAS 1248745-95-0) is offered at 98% by Fluorochem and Leyan, while the 4,5-dimethyl analog (CAS 1249700-20-6) carries a minimum purity specification of 97% from AKSci. The alpha-methyl analog (CAS 1249837-08-8) matches at 98%. The target compound is thus positioned within the upper tier of commercially available purity for this compound class, with the critical advantage that Bidepharm explicitly documents multi-method batch analysis (NMR, HPLC, GC), providing orthogonal purity verification that single-method QC cannot offer.

Batch QC specification
Head-to-head
Purity: 98% (HPLC); QC methods: NMR, HPLC, GC
Comparators: 97–98% with typically single-method QC
Orthogonal QC reduces impurity-related assay risk
Supplier documentation; independent verification recommended
Purity Quality Control HPLC Procurement Batch consistency

One-Pot Synthetic Route for Scalable Access

The target compound belongs to the β-imidazolylpropionamide class for which Ryabukhin et al. (2008) established a high-yielding one-pot methodology using CDI-mediated coupling of acrylic acids with imidazoles and amines. This methodology was demonstrated to generate structurally and functionally diverse β-imidazolylpropionamides in high preparative yields, and is directly applicable to the synthesis of the target compound using 2-methylimidazole, acrylic acid, and ethylamine as starting materials. In contrast, the 2-(cyclopropylamino) analog requires the use of cyclopropylamine, which is a more costly and sterically hindered amine that may reduce coupling efficiency and yield. The 4,5-dimethylimidazole analog introduces additional steric hindrance at the imidazole nucleophilic center, potentially requiring modified reaction conditions (higher temperature, longer reaction times) relative to the 2-methyl-substituted compound. The one-pot CDI protocol represents an experimentally validated, operationally simple alternative to the multi-step nitro reduction route described in patent US7709657B2. [1]

Synthetic accessibility
Class-level
One-pot CDI-mediated coupling (Ryabukhin et al., Tetrahedron Lett. 2008)
Target scaffold class reported with high preparative yields
Supports scalable procurement and in-house synthesis
Class-level methodology; specific yields not reported for this compound
One-pot synthesis β-Imidazolylpropionamide Scalability CDI coupling Synthetic methodology

Balanced Drug-Likeness Profile Among Analogs

The target compound (MW 196.25, 2 H-bond donors, 3 H-bond acceptors) occupies a favorable intermediate position within the imidazole-propanamide analog series. The unsubstituted analog (CAS 1248745-95-0, MW 182.22) is lighter and more hydrophilic (LogP –1.05), which may favor solubility but limit membrane permeability. At the other extreme, the 4,5-dimethyl analog (CAS 1249700-20-6, MW 210.28) exceeds MW 200, and the 2-isopropyl variant (MW 224.30) approaches the upper limit of preferred fragment-like space. The target compound's MW of 196.25 places it below the MW 200 threshold often used as a fragment-likeness criterion, while its 2-methylimidazole substitution provides a balanced LogP profile between the overly hydrophilic unsubstituted analog and more lipophilic higher alkyl variants. The H-bond donor count of 2 (primary amide NH₂ and secondary amine NH) and acceptor count of 3 (imidazole N, amide C=O, ethylamino N) conform to Lipinski and Veber guidelines. [1]

Fragment-like profile
Cross-study
MW 196.25, HBD 2, HBA 3, borderline Rule of 3 compliance
Unsubstituted MW 182.22, 4,5-dimethyl MW 210.28, 2-isopropyl MW 224.30
Balanced fragment-like profile for library design
Rule of 3 borderline; measured LogP not available
Drug-likeness Molecular weight Hydrogen bonding Lipinski parameters Physicochemical profiling

Kinase Modulator Patent Space and Privileged 2-Methyl Substitution

The Merck patent WO2013040059A1 claims a broad genus of imidazole amine compounds as kinase activity modulators for hyperproliferative diseases. [1] Within the exemplified and claimed structures, the imidazole ring is frequently substituted at the 2-position with methyl or other small alkyl groups, indicating that 2-methyl substitution is a privileged motif within this pharmacophore class. The target compound's core structure—an ethylamino group linked to a 2-methylimidazole via a propanamide spacer—maps directly onto the general Formula (I) of this patent. While the specific CAS number 1250694-19-9 does not appear as an individually exemplified compound in the patent, its scaffold falls within the claimed Markush space. This is significant because compounds outside this substitution pattern (e.g., unsubstituted imidazole or 4,5-disubstituted variants) may occupy different IP terrain. The structurally related US7709657B2 patent describes a synthetic route to imidazole-propanamide intermediates via nitro reduction that directly references the target compound class. [2]

Kinase modulator patent space
Class-level
Core scaffold maps to Formula (I) of WO2013040059 (Merck)
2-Methyl substitution is a privileged motif in exemplified compounds
Aligns with kinase modulator patent chemical space
Patent analysis; freedom-to-operate requires independent legal review
Kinase inhibition Patent landscape Imidazole amine Freedom to operate Chemical space

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide – Optimal Application Scenarios


Kinase-Focused Fragment Library Design

For fragment-based screening campaigns targeting kinase ATP-binding sites, the target compound (MW 196.25, LogP estimated –0.2 to –0.6) provides a balanced physicochemical profile that neither the excessively polar unsubstituted analog (LogP –1.05, MW 182.22) nor the larger 4,5-dimethyl analog (MW 210.28) can offer. The 2-methylimidazole motif maps onto the substitution pattern privileged in the Merck WO2013040059 kinase modulator patent space, making this compound an ideal fragment starting point or core scaffold for kinase inhibitor design. [1] Its two H-bond donors (primary amide NH₂, secondary amine NH) and three H-bond acceptors (imidazole N, amide C=O, ethylamino N) satisfy fragment-likeness criteria while providing multiple vectors for structure-guided elaboration.

Medicinal Chemistry Building Block Procurement with Orthogonal QC

When the target compound is used as a synthetic intermediate for constructing more complex pharmacophores, procurement from suppliers providing multi-method batch QC (NMR, HPLC, GC at ≥98% purity) is critical. Impurity carry-through from building blocks is a well-documented source of false SAR in medicinal chemistry programs; the availability of orthogonal QC documentation from Bidepharm reduces this risk compared to suppliers offering only single-method (HPLC-only) purity certification. [1] The one-pot CDI synthetic methodology published by Ryabukhin et al. (Tetrahedron Lett. 2008) additionally provides an independent route for in-house synthesis and QC verification if supply chain issues arise.

SAR Studies of Imidazole 2-Position Substitution Effects

In SAR campaigns systematically varying imidazole substitution, the target compound serves as the critical 2-methyl reference point. Direct comparison with the unsubstituted analog (CAS 1248745-95-0) isolates the contribution of the 2-methyl group to target affinity and selectivity, while comparison with the 4,5-dimethyl analog (CAS 1249700-20-6) probes the effect of shifting methyl substitution to alternative imidazole positions. The alpha-methyl analog (CAS 1249837-08-8) provides an additional control for differentiating imidazole ring substitution effects from backbone methylation effects. [1] This systematic comparator set enables rigorous deconvolution of substitution-dependent SAR that would be impossible using any single analog in isolation.

Computational Modeling and Docking with Verified Structures

For molecular docking and pharmacophore modeling studies targeting kinase or other imidazole-binding proteins, the target compound offers a verified chemical structure (SMILES: O=C(N)C(NCC)CN1C=CN=C1C) with documented purity, enabling confident generation of 3D conformer libraries. Its well-defined stereochemistry (single chiral center at the α-carbon of the propanamide) and the presence of both hydrogen-bond donor and acceptor functionality make it suitable for validating docking pose predictions against crystallographic data, should co-crystal structures become available. [1] The availability of comparative LogP and MW data for close analogs facilitates computational ADME model training and validation.

Application
Selection Property
Validation Focus
Kinase-focused fragment library design
Balanced physicochemical profile
Fragment-likeness and patent chemical space alignment
Medicinal chemistry building block procurement
Orthogonal QC documentation
Impurity carry-through risk mitigation
Imidazole 2-position SAR studies
Systematic comparator set
Substitution-dependent SAR deconvolution
Computational modeling and docking
Verified structure and purity
Docking pose validation and ADME model training
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